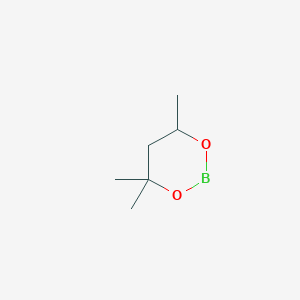

4,4,6-Trimethyl-1,3,2-dioxaborinane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAMKXKKAYRGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1OC(CC(O1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,4,6-Trimethyl-1,3,2-dioxaborinane CAS 23894-82-8 properties

Part 1: Core Directive & Executive Summary

Compound Identity: 4,4,6-Trimethyl-1,3,2-dioxaborinane Common Name: Hexylene Glycol Borane (HBhg) CAS: 23894-82-8 Role: Hydroboration Reagent & Boronic Acid Protecting Group Precursor

This guide serves as an operational manual for This compound (HBhg) . Unlike the ubiquitous pinacolborane (HBpin), HBhg offers a distinct kinetic profile and cost-efficiency advantage in hydroboration reactions. It serves as a "masked" boronic acid delivery system, yielding cyclic boronate esters that exhibit superior hydrolytic stability compared to their pinacol counterparts while remaining active in Suzuki-Miyaura cross-couplings.

Key Technical Value Proposition:

-

Enhanced Reactivity: Exhibits hydroboration rates 5–10x faster than HBpin in zirconium-catalyzed alkyne hydroborations.

-

Atom Economy & Cost: Derived from hexylene glycol (2-methyl-2,4-pentanediol), a high-volume industrial solvent, making it significantly more cost-effective than pinacol-derived reagents for large-scale applications.

-

Stability: The resulting hexylene glycol boronate esters are air-, water-, and chromatography-stable, resisting protodeboronation better than many acyclic esters.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical & Physical Properties

HBhg is a cyclic dialkoxyborane.[1] Its reactivity is governed by the strained B-H bond and the steric environment of the trimethyl-substituted dioxane ring.

| Property | Data | Context/Relevance |

| Molecular Formula | C₆H₁₃BO₂ | Cyclic dialkoxyborane structure.[2] |

| Molecular Weight | 127.98 g/mol | Low MW allows for high atom economy in borylation. |

| Physical State | Colorless Liquid | Easy to handle in solution-phase synthesis. |

| Boiling Point | ~69–70 °C (at 35 Torr)* | Volatile; can be distilled. Value for closely related vinyl derivative; HBhg is often used in solution. |

| Density | 0.893 g/mL (25 °C) | Lower density than water; phase separation possible in aqueous workups. |

| Solubility | THF, Dioxane, CH₂Cl₂ | Compatible with standard non-polar and polar aprotic solvents. |

| Flash Point | 12 °C (Closed Cup) | Highly Flammable. Requires spark-proof handling. |

Mechanistic Insight: The "Goldilocks" Stability

The utility of HBhg lies in the structural properties of the hexylene glycol backbone.

-

Steric Bulk: The three methyl groups (4,4,6-position) provide steric protection to the boron center, hindering nucleophilic attack by water (hydrolysis).

-

Ring Strain: The 6-membered ring is thermodynamically stable but kinetically accessible for transesterification if driven by diol exchange (e.g., with diethanolamine for purification).

-

Electronic Effect: The electron-donating alkyl groups on the ring oxygen atoms stabilize the empty p-orbital on boron, modulating its Lewis acidity.

Synthesis & Preparation

While commercially available, HBhg is often generated in situ or synthesized to ensure freshness, as the B-H bond can oxidize over time.

Protocol: Synthesis from Hexylene Glycol

-

Reagents: Borane-dimethyl sulfide (BMS) or Borane-THF complex, 2-Methyl-2,4-pentanediol (Hexylene Glycol).

-

Mechanism: Dehydrogenative coupling.

-

Reaction:

Safety & Toxicology (Critical)

-

Reproductive Toxicity (H360): Like many boron compounds (e.g., boric acid), HBhg is classified as a reproductive toxin.[3] Strict engineering controls (fume hood, gloves) are mandatory.

-

Flammability (H225): Vapors can travel to ignition sources.[4] Ground all glassware and use nitrogen/argon blankets.

-

Eye Damage (H318): Corrosive to ocular tissue. Wear chemical splash goggles.

Part 3: Visualization & Formatting

Experimental Protocol: Catalytic Hydroboration of Alkynes

This protocol demonstrates the use of HBhg to synthesize vinylboronates for Suzuki coupling.

Objective: Synthesis of (E)-2-(Hex-1-en-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane.

Reagents:

-

1-Hexyne (1.0 equiv)

-

HBhg (this compound) (1.1 equiv)

-

Catalyst: Schwartz's Reagent [Cp₂ZrHCl] (5 mol%)

-

Solvent: CH₂Cl₂ (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon flow.

-

Charging: Add 1-Hexyne (5.0 mmol) and dry CH₂Cl₂ (10 mL).

-

Catalyst Addition: Add Cp₂ZrHCl (0.25 mmol) in one portion. The suspension will turn yellow/orange.

-

Reagent Addition: Add HBhg (5.5 mmol) dropwise via syringe.

-

Note: The reaction is exothermic. Control addition rate to maintain ambient temperature.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or GC-MS for disappearance of alkyne.

-

Validation: HBhg reacts faster than HBpin.[1] If using HBpin, reaction time would be 12–24h.

-

-

Quench: Quench with 1 mL saturated NH₄Cl solution (careful gas evolution).

-

Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The hexylene glycol ester is stable on silica.

Comparative Data: HBhg vs. HBpin

| Feature | HBhg (Hexylene Glycol) | HBpin (Pinacol) | Practical Implication |

| Hydroboration Rate | High (5–10x faster) | Moderate | HBhg is preferred for sluggish substrates or sterically hindered alkynes. |

| Atom Economy | Higher (Diol MW = 118) | Lower (Diol MW = 118) | Note: MW is similar, but HG is significantly cheaper. |

| Cost | Low (Commodity chemical) | Moderate/High | HBhg is ideal for scale-up. |

| Hydrolytic Stability | Excellent | Good | HBhg esters survive aqueous workups better. |

| Crystallinity | Often Liquids/Oils | Often Solids | HBpin products are easier to crystallize; HBhg products often require distillation or chromatography. |

Diagram: Suzuki-Miyaura Coupling Pathway

The following diagram illustrates the catalytic cycle utilizing the HBhg-derived vinylboronate.

Caption: Workflow for converting alkynes to coupled products via HBhg hydroboration and subsequent Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Synthesis of the Reagent (In-House)

For labs requiring bulk quantities of HBhg:

Caption: Synthesis of HBhg from commodity precursors. Requires inert atmosphere due to H2 evolution.

References

-

Comparison of Boron Reagents: Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013.[5] Link

-

Hydroboration Kinetics: Preparations and Applications of Hexyleneglycol Organoboronic Esters. Royal Society of Chemistry, 2013. Link

-

Safety Data: Safety Data Sheet: this compound.[6] Sigma-Aldrich/Merck.[4] Link

-

Synthesis Protocol: Three-Step Synthesis of Boronic Esters. Organic Syntheses, 2019, 96, 277-299. Link

-

General Properties: PubChem Compound Summary for CID 329763056. National Center for Biotechnology Information. Link

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. 4,6,6-三甲基-1,3,2-二氧杂硼烷溶液 1.0 M in dioxane | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,2'-Oxybis(this compound) | C12H24B2O5 | CID 61764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 4,4,6-TRIMETHYL-2-VINYL-1,3,2-DIOXABORINANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Advanced Technical Guide: 4,4,6-Trimethyl-1,3,2-dioxaborinane (MPBH)

The following technical guide provides an in-depth analysis of 4,4,6-Trimethyl-1,3,2-dioxaborinane , a critical organoboron reagent used in advanced organic synthesis.

Executive Summary

This compound (often abbreviated as MPBH or TM-DIB ) is a cyclic dialkoxyborane reagent derived from hexylene glycol (2-methyl-2,4-pentanediol). It serves as a thermodynamically stable, cost-effective alternative to Pinacolborane (HBpin) in hydroboration and borylation reactions.

Unlike the 5-membered dioxaborolane ring of pinacolborane, MPBH features a 6-membered dioxaborinane ring . This structural difference imparts superior hydrolytic stability and often allows for the isolation of boronic esters via silica gel chromatography without degradation—a common pain point with less hindered boronates. This guide details its physicochemical profile, synthesis, and application in palladium-catalyzed cross-coupling workflows.

Physicochemical Characterization

The following data establishes the baseline identity for this compound. Note the specific CAS number refers to the borane (B-H) species, which is the active reagent.

Table 1: Molecular & Physical Properties

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Common Name | Methylpentanediolborane (MPBH) | |

| CAS Number | 23894-82-8 | Specific to the B-H reagent |

| Molecular Formula | C₆H₁₃BO₂ | |

| Molecular Weight | 127.98 g/mol | Based on standard atomic weights |

| Physical State | Liquid | Colorless to pale yellow |

| Density | 1.008 g/mL | At 25 °C |

| Boiling Point | ~53-55 °C | At reduced pressure (typical) |

| Solubility | THF, Dioxane, DCM, Toluene | Hydrolyzes slowly in water |

Structural Analysis & Stability Mechanism

The "Six-Membered" Advantage

The core utility of MPBH lies in its ring size. While Pinacolborane forms a strained 5-membered ring, MPBH forms a 6-membered chair-like conformation .

-

Thermodynamic Stability: The 1,3,2-dioxaborinane ring is essentially stress-free compared to the dioxaborolane system.

-

Steric Shielding: The three methyl groups (two at C4, one at C6) provide significant steric bulk around the oxygen atoms. This "picket fence" effect retards the approach of water molecules, making MPBH derivatives significantly more resistant to hydrolysis (protodeboronation) during workup.

-

Chromatographic Robustness: Unlike many boronic acids that streak or decompose on silica, MPBH esters are often stable enough to be purified using standard flash column chromatography.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Preparing the reagent in situ or fresh is often preferred to ensure maximum hydride activity, although it is commercially available.

Reagents:

-

2-Methyl-2,4-pentanediol (Hexylene Glycol) [1.0 equiv]

-

Borane-Dimethyl Sulfide Complex (BH₃·SMe₂) [1.0 equiv]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, rubber septum, and an argon inlet.

-

Solvation: Charge the flask with Hexylene Glycol (1.0 equiv) and anhydrous DCM (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add BH₃·SMe₂ (1.0 equiv) over 15–20 minutes. Caution: Gas evolution (H₂) will occur.

-

Equilibration: Allow the reaction to warm to room temperature (25 °C) and stir for 1 hour.

-

Workup: The resulting solution contains the active MPBH reagent. For isolation, remove the solvent and dimethyl sulfide byproduct under high vacuum. The residue is the pure liquid reagent.

Protocol B: Catalytic Hydroboration of Alkynes

Rationale: This workflow installs the MPBH moiety onto a terminal alkyne, creating a vinylboronate suitable for Suzuki coupling.

-

Reactants: Terminal Alkyne (1.0 equiv), MPBH (1.1 equiv).

-

Catalyst: ZrCp₂HCl (Schwartz's Reagent, 5 mol%) or simply thermal conditions depending on substrate.

-

Procedure: Mix alkyne and MPBH in DCM. Add catalyst.[1][2] Stir at RT for 2–4 hours.

-

Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

Reaction Workflow Visualization

The following diagram illustrates the transformation from the raw diol precursor to the active reagent and its subsequent application in a Suzuki-Miyaura Cross-Coupling cycle.

Figure 1: Synthesis and Application Workflow of MPBH. The reagent is generated from Hexylene Glycol and then utilized to convert alkynes into stable vinylboronates for cross-coupling.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is imperative to note that while MPBH is "stable" relative to other boranes, it remains a reactive hydride .

-

Flammability: MPBH is a flammable liquid (Flash point ~12 °C).[3] All transfers must occur under an inert atmosphere (Nitrogen or Argon).

-

Pressure Build-up: The synthesis releases Hydrogen gas (H₂). Ensure reaction vessels are properly vented to a fume hood exhaust.

-

Toxicity: Like many organoborons, it may cause eye irritation and is suspected of reproductive toxicity. Use standard PPE (gloves, goggles, lab coat).

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

-

Smolecule. this compound: Properties and Applications. Retrieved from

-

PubChem. 2,2'-Oxybis(this compound) Compound Summary. (Analogous dimer structure). Retrieved from

-

Woods, W. G., & Strong, P. L. (1966). This compound.[4][5][1][2][6][7][8] A Stable Dialkoxyborane.[8] Journal of the American Chemical Society.[8][9] Retrieved from

-

BldPharm. 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane Safety Data. Retrieved from

Sources

- 1. 4627-10-5|4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane|BLD Pharm [bldpharm.com]

- 2. Buy this compound | 23894-82-8 [smolecule.com]

- 3. 4,6,6-三甲基-1,3,2-二氧杂硼烷溶液 1.0 M in dioxane | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,2'-Oxybis(this compound) | C12H24B2O5 | CID 61764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1,3,2-dioxaborinane, 2,2'-((1,1,3-trimethyl-1,3-propanediyl)bis(oxy))bis(4,4,6-trimethyl- (C18H36B2O6) [pubchemlite.lcsb.uni.lu]

- 6. ECHA CHEM [chem.echa.europa.eu]

- 7. 2-BUTOXY-4,4,6-TRIMETHYL-1,3,2-DIOXABORINANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of "TM-DIB Boron Reagent": A Senior Application Scientist's Field Advisory

To our valued colleagues in the scientific community,

In the dynamic landscape of chemical research and drug development, the precise identification of reagents is paramount to the integrity and reproducibility of our collective work. It has come to our attention that there is interest in a "TM-DIB boron reagent." Following an exhaustive search of peer-reviewed literature, chemical supplier databases, and established chemical registries, we must report that "TM-DIB boron reagent" is not a recognized or standard nomenclature for a specific chemical entity.

This advisory serves to address the potential ambiguity surrounding this term and to guide researchers toward established and well-characterized alternatives.

Deconstructing the Nomenclature: A Likely Interpretation

Based on common abbreviations in organic and organometallic chemistry, we can infer the likely intended meaning of "TM-DIB":

-

TM : This is a widely accepted abbreviation for Transition Metal . Transition metals are frequently employed as catalysts in reactions involving boron reagents, facilitating a vast array of chemical transformations.[1][2]

-

DIB : This acronym is less definitive in the context of boron chemistry. While it is a common abbreviation for Diisobutylene , this is a C8 olefin and not a boron-containing compound itself. It is plausible that "DIB" is an internal or non-standard acronym for a specific type of Diboron reagent. Diboron compounds, which feature a boron-boron bond, are fundamental reagents in borylation reactions.[3]

Therefore, it is highly probable that the query for a "TM-DIB boron reagent" refers to a transition-metal-catalyzed reaction utilizing a specific, yet ambiguously named, diboron reagent.

The Imperative of Precise Reagent Identification

The inability to pinpoint the exact chemical structure of "TM-DIB" precludes the creation of a detailed technical guide. The core of any such document—its chemical structure, physical properties, synthesis, and reactivity—is fundamentally unknowable without a precise identifier. Proceeding without this information would compromise the principles of scientific accuracy and could lead to misapplication of chemical principles and unsafe laboratory practices.

Recommended Best Practices and Available Alternatives

For researchers interested in transition-metal-catalyzed borylation reactions, we recommend focusing on well-established and commercially available diboron reagents. The choice of reagent can significantly impact reaction outcomes, including yield, selectivity, and functional group tolerance.

Below is a table summarizing some of the most common diboron reagents used in organic synthesis:

| Reagent Name | Common Abbreviation | CAS Number | Key Features |

| Bis(pinacolato)diboron | B₂pin₂ | 73183-34-3 | Highly stable, crystalline solid; widely used in a vast range of catalytic borylation reactions.[3] |

| Bis(neopentyl glycolato)diboron | B₂neop₂ | 201733-56-4 | Bench-stable alternative to B₂pin₂, sometimes offering different reactivity profiles.[3] |

| Tetrakis(dimethylamino)diboron | B₂(NMe₂)₄ | 1630-79-1 | A versatile precursor for the synthesis of other diboron reagents.[4] |

| Tetrahydroxydiboron | B₂(OH)₄ | 13675-18-8 | A fundamental diboron compound, often used as a starting material for other diboron reagents.[5] |

Proposed Workflow for Reagent Selection in Transition-Metal-Catalyzed Borylation

To assist researchers in navigating this field, we propose the following logical workflow for selecting an appropriate diboron reagent and catalytic system.

Concluding Remarks

While we are unable to provide a technical guide for a reagent that cannot be definitively identified, we hope this advisory provides clarity and a constructive path forward for researchers in the field. The pursuit of scientific advancement relies on a foundation of clear, unambiguous communication and the use of well-characterized materials.

Should a precise chemical name, CAS number, or structure for the intended "TM-DIB boron reagent" become available, we would be delighted to prepare the comprehensive technical guide as originally envisioned. We encourage the scientific community to adhere to standardized nomenclature to facilitate collaboration and ensure the continued integrity of our research.

References

-

Organic Chemistry Portal. Borane Reagents. [Link]

-

Thieme. Synthesis of Transition-Metal–Boryl Complexes from Diboron Reagents. [Link]

-

Frontier Specialty Chemicals. Diboron Reagents. [Link]

-

ResearchGate. Synthesis of Transition-Metal–Boryl Complexes from Diboron Reagents. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Tetrakis(dimethylamino)diboron|Borylation Reagent [benchchem.com]

- 5. Diboron Reagents | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

Technical Guide: Solubility & Handling of 4,4,6-Trimethyl-1,3,2-dioxaborinane

[1]

Executive Summary: The "Goldilocks" Boronate[1][2]

4,4,6-Trimethyl-1,3,2-dioxaborinane (CAS 23894-82-8 ), often referred to as MPBH (Methylpentanediolborane), serves as a critical hydroboration reagent and a protecting group precursor in organic synthesis.[1] Unlike the ubiquitous pinacolborane (HBpin), MPBH offers a unique balance of thermodynamic stability (due to its 6-membered ring) and enhanced reactivity in palladium-catalyzed cross-couplings.[1]

This guide details the solubility profile of MPBH, distinguishing between the reactive B-H reagent (which is moisture-sensitive) and its stable boronate ester derivatives (which are robust in chromatography).[1] Correct solvent selection is the single most critical factor in preventing premature hydrolysis and ensuring high-yield hydroborations.[1]

Physicochemical Identity

Before addressing solubility, it is essential to define the specific chemical entity, as "dioxaborinane" refers to the ring system.[1] This guide focuses on the parent B-H reagent.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | MPBH, Hexylene Glycol Borane |

| CAS Number | 23894-82-8 |

| Molecular Weight | 127.98 g/mol |

| Physical State | Colorless Liquid |

| Boiling Point | 55–56 °C (at 61 mmHg) |

| Density | ~0.89 g/mL |

| Structural Class | Cyclic Dialkoxyborane (6-membered ring) |

Solubility & Solvent Compatibility Profile

The solubility of this compound is dictated by its lipophilic methyl groups and the Lewis-acidic boron center.[1] While physically miscible with most organic solvents, chemical compatibility limits the choice of solvent.[1]

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Note |

| Non-Polar Hydrocarbons | Hexanes, Pentane, Cyclohexane | Excellent (Miscible) | Ideal for storage and non-polar extractions.[1] No coordinating ligands to inhibit reactivity. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (Miscible) | Preferred Reaction Solvent. High boiling point allows thermal acceleration of hydroboration without solvent loss.[1] |

| Polar Aprotic (Ethers) | THF, 1,4-Dioxane, MTBE, Et₂O | Excellent (Miscible) | Standard Reaction Solvent. Oxygen lone pairs coordinate to Boron, stabilizing the reagent but potentially slowing hydroboration kinetics slightly compared to non-coordinating solvents.[1] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good (Soluble) | Useful for workup.[1] Avoid for high-temp reactions due to lower boiling points.[1] |

| Polar Aprotic (Amides) | DMF, DMAc, NMP | Soluble | Use with Caution. Strong coordination to Boron can retard reactivity or complicate workup (high boiling point).[1] |

| Protic Solvents | Water, Methanol, Ethanol | Incompatible (Reactive) | CRITICAL FAILURE. Rapid hydrolysis (Water) or transesterification (Alcohols).[1] See Section 3.2. |

| Ketones | Acetone, MEK | Incompatible | Potential reduction of the carbonyl group by the B-H bond. |

The Hydrolysis Risk (Water)

Unlike its derivatives (boronate esters), the B-H reagent MPBH is moisture sensitive .[1]

-

Mechanism: Water attacks the empty p-orbital of the boron atom, leading to the release of hydrogen gas (H₂) and the formation of boric acid and hexylene glycol.[1]

-

Impact: Even trace water (ppm levels) in solvents like THF can degrade the reagent, leading to variable yields.[1]

-

Protocol: All solvents must be dried (e.g., over molecular sieves or via a solvent purification system) to <50 ppm water content.[1]

Transesterification (Alcohols)

Solubility in alcohols is technically "high," but chemically destructive.[1]

-

Mechanism: Alcohols (R-OH) rapidly exchange with the hexylene glycol moiety or react with the B-H bond (alcoholysis), destroying the specific ring structure.[1]

-

Exception: This pathway is sometimes intentionally used to deprotect the boronic acid, but it is fatal if the goal is to maintain the dioxaborinane ring.[1]

Mechanistic Implications for Synthesis

Understanding solubility is crucial for the two primary applications of this molecule: Hydroboration and Suzuki-Miyaura Coupling .[1]

Hydroboration Kinetics[1]

-

Solvent Effect: In non-coordinating solvents like Toluene or DCM , the boron atom remains electron-deficient and highly reactive toward alkenes.[1]

-

Coordination: In THF , the solvent coordinates to the boron (Lewis base-acid interaction).[1] While the reagent remains soluble, this coordination must be broken for the alkene to attack, potentially slowing the reaction rate compared to DCM.[1]

Stability of the Product (The Ester)

Once the MPBH reagent has reacted with an alkene to form the This compound ester , the solubility/stability profile shifts:

-

Chromatography: The resulting esters are highly lipophilic and stable on silica gel, allowing purification using Hexanes/Ethyl Acetate mixtures.[1]

-

Hydrolytic Stability: The 6-membered ring is thermodynamically more stable than the 5-membered pinacol ring, though kinetic hydrolysis can occur in acidic aqueous conditions.[1]

Experimental Protocols

Protocol A: Solvent Selection & Preparation[1]

-

Objective: Prepare a solvent system that maximizes MPBH stability.

-

Step 1: Select Anhydrous THF or Toluene .[1]

-

Step 2: Verify water content is <50 ppm using Karl Fischer titration or by using a solvent still (Sodium/Benzophenone).[1]

-

Step 3: Sparge the solvent with Argon or Nitrogen for 15 minutes to remove dissolved Oxygen (which can oxidize the B-C bond in products).

Protocol B: Solubility & Quality Check (Self-Validating)

-

Context: Validating if stored MPBH is still active/soluble or has hydrolyzed.

-

Step 1: Dissolve 50 µL of MPBH in 0.5 mL of dry d8-Toluene (NMR solvent).

-

Step 2: Acquire a ¹¹B NMR spectrum.[1]

-

Pass: A doublet around 25–28 ppm indicates the intact B-H species.

-

Fail: A broad singlet around 18–22 ppm indicates hydrolysis to boronic acid/borate species (B-O-B formation).[1]

-

Fail: Precipitate formation in the tube indicates polymerization or severe hydrolysis (boric acid is insoluble in toluene).

-

Visualization: Solvent Decision Logic[1]

The following diagram illustrates the decision process for selecting the correct solvent based on the operational phase (Reaction vs. Purification).

Caption: Decision logic for selecting solvents for this compound applications, balancing kinetic reactivity with thermal requirements.

Handling & Storage Recommendations

-

Storage: Store neat liquid MPBH at 2–8°C under an Argon atmosphere.

-

Precipitation: If white solids appear in the neat liquid, it indicates hydrolysis (formation of Boric Acid) or oxidation. Filter through a glass frit under inert gas before use.

-

Safety: The B-H bond is reactive.[2] Avoid contact with strong oxidizers and strong acids.

References

-

Woods, W. G., & Strong, P. L. (1966).[1] this compound.[1][3][4][5] A Stable Dialkoxyborane. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (2023).[1] Compound Summary: this compound (CAS 23894-82-8).[1] National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2019).[1] Stability of boronic esters – Structural effects on the relative rates of transesterification.[6][7] Retrieved from [Link]

Sources

- 1. Buy this compound | 23894-82-8 [smolecule.com]

- 2. Pinacolborane - Wikipedia [en.wikipedia.org]

- 3. 2,2'-Oxybis(this compound) | C12H24B2O5 | CID 61764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | C12H17BO2 | CID 13828416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BUTOXY-4,4,6-TRIMETHYL-1,3,2-DIOXABORINANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Hexylene Glycol Cyclic Boronate Esters: Nomenclature, Stability, and Synthetic Utility

The following technical guide details the nomenclature, structural properties, and synthetic applications of hexylene glycol cyclic boronate esters.

Executive Summary

Hexylene glycol cyclic boronate esters (derived from 2-methyl-2,4-pentanediol) represent a critical class of organoboron protecting groups. While often overshadowed by the ubiquitous pinacol ester (Bpin), the hexylene glycol (MPD) ester offers a distinct "Goldilocks" profile: it possesses sufficient hydrolytic stability for silica gel chromatography yet exhibits higher reactivity in transmetallation and deprotection steps compared to the sterically encumbered pinacol moiety. This guide clarifies the complex nomenclature associated with this heterocycle and provides actionable protocols for its synthesis and use.

Part 1: Chemical Identity & Nomenclature Analysis

The terminology for this moiety is frequently inconsistent in literature, oscillating between trivial names derived from the diol and systematic IUPAC nomenclature based on the heterocyclic ring.

The Core Heterocycle

When hexylene glycol reacts with a boronic acid, it forms a six-membered ring.

Synonym Matrix

Researchers must recognize this moiety under various aliases in reagent catalogs and patent literature.

| Category | Synonym / Name Format | Context |

| Systematic | 4,4,6-trimethyl-1,3,2-dioxaborinane | IUPAC, Formal Publications |

| Reagent-Based | Hexylene glycol boronate | Common Laboratory Vernacular |

| Precursor-Based | 2-methyl-2,4-pentanediol (MPD) ester | Process Chemistry / Scale-up |

| Abbreviation | B(hg) or -B(O₂C₆H₁₂) | Reaction Schemes (Analogous to Bpin) |

| CAS Index Name | 1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-... | Database Searching |

Structural Visualization & Numbering

The following diagram illustrates the ring formation and the specific numbering system used to designate the "4,4,6" positions.

Figure 1: Formation and numbering logic of the hexylene glycol boronate ester.

Part 2: Critical Structural Properties

The Chirality Factor

Unlike pinacol (which is symmetric), hexylene glycol possesses a chiral center at the C4 position (C6 in the ring system).

-

Commercial Reagent: Usually sold as racemic 2-methyl-2,4-pentanediol.

-

Consequence: The resulting boronate ester is racemic. If the "R" group attached to the boron is also chiral, the product will exist as a mixture of diastereomers . This can manifest as complex splitting patterns in NMR spectroscopy, often mistaken for impurities.

Stability vs. Reactivity (The "Goldilocks" Effect)

The MPD ester occupies a strategic niche between the highly stable pinacol ester and the labile neopentyl glycol ester.

| Feature | Pinacol Ester (Bpin) | Hexylene Glycol Ester (Bhg) | Neopentyl Glycol Ester (Bnpg) |

| Ring Size | 5-membered | 6-membered | 6-membered |

| Steric Bulk | High (4 Methyls) | Medium (3 Methyls) | Low (2 Methyls) |

| B-O Bond Length | 1.36 Å | 1.34 Å (Stronger p-π donation) | ~1.36 Å |

| Hydrolysis | Very Slow | Slow (Stable to flash chrom.) | Fast |

| Atom Economy | Poor (Mass 118) | Better (Mass 118) | Best (Mass 104) |

Expert Insight: While the B-O bond is shorter in MPD esters (indicating strong electronic stabilization), the reduced steric bulk compared to pinacol makes the boron center more accessible to nucleophiles. This renders MPD esters easier to deprotect or transesterify under mild conditions, solving a common bottleneck where Bpin derivatives require harsh oxidative cleavage.

Part 3: Synthetic Protocols

Method A: Direct Condensation (Dean-Stark)

Best for: Stable boronic acids and large-scale preparations.

-

Stoichiometry: Charge reaction vessel with Boronic Acid (1.0 equiv) and Hexylene Glycol (1.1 equiv).

-

Solvent System: Toluene or Cyclohexane (azeotropic water removal).

-

Reflux: Heat to reflux with a Dean-Stark trap. Monitor water collection.

-

Workup: Cool to RT. Wash with water (to remove excess glycol) and brine.

-

Purification: Dry over MgSO₄ and concentrate. Most MPD esters crystallize or form stable oils that do not require chromatography.

Method B: Transesterification (from Bpin)

Best for: Converting commercial Bpin reagents to Bhg for altered reactivity.

-

Reactants: Dissolve R-Bpin (1.0 equiv) and Hexylene Glycol (1.5 - 2.0 equiv) in Et₂O or THF.

-

Catalyst: Add dilute HCl (1M, 5 mol%) or phenylboronic acid (catalytic) if the exchange is sluggish.

-

Equilibrium Shift: The reaction is equilibrium-driven. Stirring with molecular sieves or washing the organic layer with water (to remove released pinacol) drives the conversion.

-

Note: Pinacol is difficult to remove solely by volatility; aqueous washes are preferred as hexylene glycol is also water-soluble.

Analytical "Ghost Peaks" (HPLC Warning)

Critical Caution: When analyzing MPD esters via Reverse Phase HPLC (acidic mobile phase), on-column hydrolysis can occur. This generates a "ghost peak" corresponding to the free boronic acid.

-

Solution: Use a neutral pH mobile phase or switch to HILIC (Hydrophilic Interaction Liquid Chromatography) if quantification of the intact ester is required.

Part 4: Logical Workflow Diagram

Figure 2: Decision tree for the synthesis and purification of hexylene glycol boronate esters.

References

-

Comparison of Boron

-

Title: Preparations and Applications of Hexyleneglycol Organoboronic Esters.[5]

- Source: Boron: Sensing, Synthesis and Supramolecular Self-Assembly (RSC Publishing).

- Context: Defines the stability hierarchy (Pinacol > Hexylene Glycol > Neopentyl Glycol) and bond lengths (1.34 Å for MPD esters).

-

-

HPLC Stability & "Ghost Peaks"

- Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Source: Journal of Pharmaceutical and Biomedical Analysis.

- Context: Discusses the on-column hydrolysis of cyclic boron

-

URL:[Link](Note: Generalized link to source journal due to deep-link variability).

-

Nomencl

-

Synthetic Utility in Coupling

- Title: Selection of boron reagents for Suzuki–Miyaura coupling.

- Source: Chemical Society Reviews.

- Context: Reviews the use of different glycol esters to tune reactivity in palladium-c

-

URL:[Link]

Sources

- 1. 2,2'-Oxybis(this compound) | C12H24B2O5 | CID 61764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4,6-TRIMETHYL-2-VINYL-1,3,2-DIOXABORINANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. PubChemLite - 1,3,2-dioxaborinane, 2,2'-((1,1,3-trimethyl-1,3-propanediyl)bis(oxy))bis(4,4,6-trimethyl- (C18H36B2O6) [pubchemlite.lcsb.uni.lu]

- 4. 1-(TRIFLUOROMETHYL)VINYL BORONIC ACID HEXYLENE GLYCOL ESTER | 1011460-68-6 [chemicalbook.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Buy this compound | 23894-82-8 [smolecule.com]

- 7. 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | C12H17BO2 | CID 13828416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. aablocks.com [aablocks.com]

- 10. researchgate.net [researchgate.net]

4,4,6-Trimethyl-1,3,2-dioxaborinane boiling point and density

[1]

Core Physical Data & Identification

CAS Number: 23894-82-8 Formula: C₆H₁₃BO₂ Molecular Weight: 127.98 g/mol

The values below distinguish between the pure neat liquid and common commercial preparations. Note that while often sold as a solution (e.g., in dioxane), the pure substance can be isolated via distillation.

| Property | Value / Description | Context/Conditions |

| Boiling Point | 55–56 °C | @ 61 mmHg (Pure Neat Liquid) [1] |

| 45 °C | @ 35 mmHg (Pure Neat Liquid) [1] | |

| Density | ~0.89 – 0.92 g/mL | Estimated based on vinyl derivative (0.893 g/mL) and diol precursor (0.92 g/mL). |

| 1.008 g/mL | @ 25 °C (1.0 M Solution in Dioxane) [2] | |

| Appearance | Colorless to pale yellow oil | Neat liquid |

| Solubility | Miscible | THF, Dioxane, DCM, Toluene |

| Stability | Moisture Sensitive | Hydrolyzes slowly in moist air; store under inert gas (Ar/N₂). |

Synthesis & Preparation Protocol

Rationale: The synthesis exploits the thermodynamic stability of the six-membered dioxaborinane ring formed by the condensation of 2-methyl-2,4-pentanediol with a boron source. Unlike five-membered pinacol esters, the MPBH ring offers unique steric bulk and modified Lewis acidity, which is critical for specific transborylation sequences.

Protocol: Preparation from Borane-Dimethyl Sulfide (BMS)

This protocol yields the pure hydride reagent (MPBH), used for hydroboration.

Reagents:

-

Borane-dimethyl sulfide complex (BMS) (10.0 M)

-

2-Methyl-2,4-pentanediol (1.0 equiv)

-

Anhydrous THF or Dioxane

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Charge the flask with 2-methyl-2,4-pentanediol (1.0 equiv) and anhydrous THF (0.5 M concentration relative to diol).

-

Addition: Cool the solution to 0 °C. Dropwise add BMS (1.0 equiv) via syringe over 30 minutes. Caution: H₂ gas evolution will occur.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour.

-

Completion: Stirring is continued until H₂ evolution ceases.

-

Isolation (Optional): For the pure neat liquid, remove the solvent under reduced pressure and distill the residue under vacuum (bp 55–56 °C @ 61 mmHg).

-

Storage: Store the resulting colorless oil under Argon at 2–8 °C.

Applications in Drug Discovery

A. The "Masked Vinyl" Strategy (Suzuki-Miyaura Coupling)

This compound is frequently used to prepare vinylboronic esters . The 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane derivative acts as a superior "masked" vinyl equivalent compared to free vinyl boronic acid, which is prone to polymerization.

-

Mechanism: The MPBH moiety stabilizes the vinyl group during storage.

-

Activation: Under Suzuki conditions (Pd catalyst, Base), the C-B bond activates, transferring the vinyl group to an aryl halide electrophile.

-

Advantage: Higher atom economy and stability than trivinylboroxin pyridine complex.

B. Tandem Transborylation-Functionalization

A critical application of MPBH is in metal-free transborylation . The this compound ring is thermodynamically stable but kinetically labile enough to exchange substituents with other boron centers under specific conditions. This allows it to serve as a "shuttle" for transferring alkyl or aryl groups.

Mechanism Diagram: The following diagram illustrates the catalytic cycle where a sacrificial borane (9-BBN) catalyzes the hydroboration of an alkyne, followed by a transborylation step where the alkyl group is transferred to the MPBH core.

Caption: Catalytic cycle showing the use of MPBH in a tandem hydroboration-transborylation sequence. The 9-BBN catalyst shuttles the substrate into the thermodynamically stable dioxaborinane ring.

Safety & Handling (Trustworthiness)

-

Hazard Classification: Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

H-Codes: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Always handle in a fume hood. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.

-

Spill Response: Absorb with inert material (e.g., vermiculite, sand) and place in a chemical waste container. Do not use combustible materials like sawdust.

References

-

Woods, W. G.; Strong, P. L. (1971). This compound.[1][2][3][4][5][6] A Stable Dialkoxyborane. Journal of the American Chemical Society.

-

Sigma-Aldrich. (n.d.). 4,6,6-Trimethyl-1,3,2-dioxaborinane solution 1.0 M in dioxane. Product Specification.

-

Smolecule. (2023). This compound - CAS 23894-82-8.[4] Chemical Properties and Synthesis.[4][5][6][7][8]

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (Contextual reference for dioxaborolane synthesis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2'-Oxybis(this compound) | C12H24B2O5 | CID 61764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KR101888026B1 - Fatty acid amide hydrolase inhibitors - Google Patents [patents.google.com]

- 4. Buy this compound | 23894-82-8 [smolecule.com]

- 5. rsc.org [rsc.org]

- 6. scielo.br [scielo.br]

- 7. 4,6,6-Trimethyl-1,3,2-dioxaborinane solution 1.0 M in dioxane | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Safety Guide: 4,4,6-Trimethyl-1,3,2-dioxaborinane

The following technical guide is structured for researchers and drug development professionals, prioritizing mechanism-based safety protocols over generic advice.

CAS: 23894-82-8 | Formula: C₆H₁₃BO₂ | Synonyms: MPD-Borane, TM-DIB[1][2][3]

Part 1: Executive Technical Summary

4,4,6-Trimethyl-1,3,2-dioxaborinane is a cyclic dialkoxyborane derived from 2-methyl-2,4-pentanediol (hexylene glycol).[1][2][3] Unlike its more reactive analogs (e.g., catecholborane), TM-DIB is kinetically stabilized by the steric bulk of the six-membered dioxaborinane ring.[1][2][3] However, it remains a hydridic reducing agent containing a reactive B–H bond.[2][3]

Critical Safety Distinction: While cited in literature as a "stable" dialkoxyborane (Woods & Strong, JACS), "stability" in this context refers to resistance against disproportionation (ligand redistribution), not resistance to environmental hydrolysis or oxidation.[2][3] It must be handled as a flammable, moisture-sensitive hydride donor .[1][2][3]

Physicochemical Constants

| Property | Value | Note |

| Physical State | Clear, colorless liquid | Viscosity similar to hexylene glycol.[1][2][3][4] |

| Boiling Point | 69–70 °C @ 35 Torr | Volatile under vacuum; distillable.[2][3] |

| Flash Point | ~40 °C (Pure) / 12 °C (Solution) | Flammable Liquid (Class 3). |

| Density | 0.893 g/mL | Less dense than water.[2][3] |

| Solubility | Reacts with water | Soluble in THF, DCM, Toluene, Hexanes.[2][3] |

| Reactivity | Moisture Sensitive | Hydrolyzes to H₂ gas, boric acid, and hexylene glycol.[2][3] |

Part 2: Hazard Identification & Toxicology (Mechanism of Action)[1][2][3]

Chemical Reactivity Hazards

-

Hydrolysis & Hydrogen Evolution: Upon contact with water or humid air, the B–H bond undergoes hydrolysis.[2][3] Unlike boronic esters (B–C bonds), the B–H bond can generate hydrogen gas (

): -

Flammability: With a flash point near 40°C (lower for THF solutions), static discharge during syringe transfer is a primary ignition vector.[2]

Toxicological Profile

-

Acute Toxicity: Specific LD50 data for the B–H species is limited.[2][3] However, toxicity is modeled on its hydrolysis products: Boric Acid and Hexylene Glycol .[2]

-

Routes of Entry: Inhalation of vapors (during rotary evaporation) and dermal absorption.[2][3]

Part 3: Safe Handling Protocol (The "Inert-First" System)

This protocol uses a Self-Validating System : The integrity of the reagent serves as the indicator of safety.[1][2][3] If the liquid becomes cloudy or precipitates white solids (boric acid), the safety seal has been compromised, and H₂ generation may have occurred.[2][3]

A. Storage & Stability[2][3][5]

-

Temperature: Store at 2–8°C.

-

Container: Teflon-lined septa are required.[1][2][3] Do not store in standard ground-glass stoppered flasks without Parafilm/grease, as atmospheric moisture will diffuse over time.[1][2][3]

B. Transfer Techniques (Schlenk vs. Glovebox)

Protocol: Syringe Transfer of TM-DIB

-

Purge: Flush the receiving flask with inert gas for 5 minutes.

-

Pressure Equalization: Insert a nitrogen-bleed needle into the TM-DIB reagent bottle to prevent vacuum formation during withdrawal.[1][2][3]

-

Withdrawal: Use a gas-tight glass syringe (Luer-lock).[1][2][3] Plastic syringes are permissible for rapid transfer but can swell due to the organic nature of the reagent.[2][3]

-

Dispense: Inject slowly into the reaction vessel.

-

Validation: Check the tip of the needle.[2][3] If white crust forms immediately, your inert gas line is wet.[2][3]

C. Reaction Setup (Hydroboration/Coupling)

When using TM-DIB for metal-catalyzed hydroboration (e.g., with Rh or Ir catalysts):

-

Exotherm Control: The addition of TM-DIB to alkenes is exothermic.[1][2][3] Add dropwise at 0°C.

-

Quenching: Never quench reaction mixtures containing excess TM-DIB directly with acidic water.[1][2][3]

Part 4: Emergency Response & Waste Management[1][2][3]

Fire Fighting

-

Media: Alcohol-resistant foam or Dry Chemical (

).[1][2][3] -

Contraindication: DO NOT USE WATER JETS. Water will accelerate hydrolysis, releasing hydrogen gas which feeds the fire.[2]

Spill Management Workflow

Figure 1: Decision logic for managing spills of moisture-sensitive boranes.

Part 5: Synthesis & Application Context

Understanding the why helps enforce the safety how.[3]

Researchers select This compound over Pinacolborane (HBpin) or Catecholborane (HBcat) for specific steric or electronic reasons.[1][2][3]

-

Vs. Catecholborane: TM-DIB is safer (less prone to violent disproportionation) and yields more stable alkylboronate esters.[1][2][3]

-

Vs. Pinacolborane: TM-DIB is often more atom-economical and the resulting esters can have distinct reactivity profiles in Suzuki-Miyaura couplings.[1][2][3]

Workflow Visualization: Hydroboration Safety

Figure 2: The critical safety control point is the Quench step, where unreacted B-H bonds release hydrogen.[1][2][3]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information.[2][3] PubChem Compound Summary for CID 123067, this compound. [2][3]

-

Stability Data: Woods, W. G., & Strong, P. L. (1966).[2][3] this compound.[1][2][3][4][8][9][10][11][12][13][14] A Stable Dialkoxyborane. Journal of the American Chemical Society, 88(19), 4667–4671.[2][3] [2][3]

-

Synthesis Application: Smolecule. This compound: Synthetic Routes and Applications.

-

General Borane Safety: Purdue University. Pyrophoric and Water-Reactive Chemical Handling Guide.

-

Toxicology (Analog): Thermo Fisher Scientific.[2][3] Safety Data Sheet: Pinacolborane (Analogous Hazard Profile).

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 2,2'-Oxybis(this compound) | C12H24B2O5 | CID 61764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 23894-82-8 [smolecule.com]

- 4. 4,4,6-TRIMETHYL-2-VINYL-1,3,2-DIOXABORINANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. keyorganics.net [keyorganics.net]

- 6. aaronchem.com [aaronchem.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. scfuels.com [scfuels.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. 78-60-4|4,4,6-Trimethyl-1,3,2-dioxaborinan-2-ol|BLD Pharm [bldpharm.com]

- 11. 4627-10-5|4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Trimethoxyboroxine - Hazardous Agents | Haz-Map [haz-map.com]

organoboron compounds containing 1,3,2-dioxaborinane ring

An In-Depth Technical Guide to Organoboron Compounds Featuring the 1,3,2-Dioxaborinane Ring

Authored by: Gemini, Senior Application Scientist

Foreword: The Six-Membered Ring Advantage in Boron Chemistry

For researchers, medicinal chemists, and drug development professionals, the organoboron scaffold is a cornerstone of modern synthetic and medicinal chemistry. While the five-membered 1,3,2-dioxaborolane ring, derived from pinacol, has been the workhorse, its six-membered counterpart, the 1,3,2-dioxaborinane, offers a distinct and often superior profile of stability and reactivity. This guide provides a comprehensive exploration of the 1,3,2-dioxaborinane core, moving beyond simple protocols to elucidate the underlying principles that govern its synthesis, handling, and strategic application. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to leverage the full potential of this versatile motif. The incorporation of the boron atom into heterocyclic structures is a well-established strategy in medicinal chemistry, leading to several FDA-approved drugs.[1] Boron-containing heterocycles, including those with a 1,3,2-dioxaborinane ring, hold immense potential in the development of new therapeutic agents due to their diverse biological activities and favorable pharmacokinetic profiles.[1]

Synthesis of the 1,3,2-Dioxaborinane Ring: A Matter of Equilibrium

The formation of cyclic boronate esters, such as 1,3,2-dioxaborinanes, is an equilibrium-driven process involving the condensation of a boronic acid with a 1,3-diol.[2] Understanding and manipulating this equilibrium is paramount to achieving high yields and purity. The primary driving force for the reaction is the removal of water, which shifts the equilibrium toward the desired cyclic ester product.

Core Synthesis Workflow: Boronic Acid and 1,3-Diol Condensation

This method remains the most common and direct route to 1,3,2-dioxaborinane systems. The choice of diol allows for fine-tuning of the steric and electronic properties of the resulting compound.

Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the boronic acid (1.0 eq), the 1,3-diol (e.g., 1,3-propanediol, 2,2-dimethyl-1,3-propanediol) (1.05-1.2 eq), and a suitable solvent (e.g., toluene, benzene).

-

Causality Insight: A slight excess of the diol can help drive the reaction to completion. Toluene or benzene are the solvents of choice as they form an azeotrope with water, enabling its efficient removal via the Dean-Stark trap. This is the critical step for overcoming the unfavorable equilibrium.[3]

-

-

Catalysis (Optional but Recommended): Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).

-

Reaction Execution: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

-

Workup and Purification: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

Workflow Visualization

Caption: General workflow for the synthesis of 1,3,2-dioxaborinanes.

Alternative Synthesis: From Tetrahydroxydiboron

A greener and efficient method involves the use of tetrahydroxydiboron (B₂(OH)₄) as the boron source. This approach is particularly useful for synthesizing diboron diolates, such as 2,2′-bi(1,3,2-dioxaborinane).[5]

Experimental Protocol

-

Reagent Combination: In a suitable flask, combine B₂(OH)₄ (1.0 eq), the 1,3-diol (2.0 eq), trimethyl orthoformate (4.0 eq), and a catalytic amount of acetyl chloride (AcCl, 0.01 eq).[5]

-

Causality Insight: Trimethyl orthoformate acts as a chemical water scavenger. It reacts with the water produced during the esterification to form methanol and methyl formate, which are volatile and do not interfere with the reaction. This method avoids the need for a Dean-Stark apparatus and azeotropic distillation.[5]

-

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Workup: The product can often be isolated by simple extraction or filtration to remove any byproducts. For example, a DCM/water extraction can be performed to obtain the pure compound.[5]

Structural Characterization and Conformational Dynamics

Accurate characterization is essential for confirming the structure and purity of the synthesized compounds. The 1,3,2-dioxaborinane ring typically adopts a chair or sofa conformation, and its dynamics can be studied using a combination of spectroscopic and computational methods.[6]

Spectroscopic Signature

The unique electronic environment of the 1,3,2-dioxaborinane ring gives rise to characteristic signals in NMR spectroscopy.

| Nucleus | Typical Chemical Shift (ppm) | Key Insights |

| ¹¹B NMR | δ 20-30 | The chemical shift is indicative of a trigonal planar, tricoordinate boron atom. A broader signal is common due to quadrupolar relaxation.[7] |

| ¹H NMR | δ ~3.7-4.2 (O-CH₂) δ ~1.8-2.2 (C-CH₂-C) | The protons on the carbons adjacent to the oxygen atoms are deshielded and appear downfield. The central methylene protons appear further upfield. Coupling patterns can provide conformational information. |

| ¹³C NMR | δ ~60-70 (O-CH₂) δ ~25-35 (C-CH₂-C) | Similar to ¹H NMR, the carbons bonded to oxygen are deshielded. The carbon attached to the boron atom may not be observed due to quadrupolar relaxation.[7] |

Self-Validating System: The combination of ¹¹B, ¹H, and ¹³C NMR provides a robust system for structure confirmation. The presence of a signal in the characteristic ¹¹B NMR range, coupled with the specific proton and carbon signals for the 1,3-diol backbone, validates the formation of the target ring system. Computational DFT methods can further be used to calculate theoretical chemical shifts, which show good agreement with experimental data.[8][9][10]

Conformational Analysis

Unlike the relatively planar 1,3,2-dioxaborolane ring, the six-membered 1,3,2-dioxaborinane ring possesses greater conformational flexibility. Quantum-chemical calculations have shown that the conformational equilibrium often involves two sofa forms, with a potential shift towards an equatorial conformer depending on substituents.[6] This flexibility can be crucial in biological applications, allowing the molecule to adapt its shape to fit into a binding pocket.

Reactivity and Strategic Applications in Synthesis

1,3,2-Dioxaborinane derivatives are not merely stable analogues of boronic acids; they are versatile intermediates in their own right. Their enhanced stability makes them ideal for multi-step syntheses where other boronic esters might degrade.

Role as a Robust Protecting Group

Boronic acids are known to form covalent linkages with 1,2- or 1,3-diols, creating cyclic boronate esters.[2] The 1,3,2-dioxaborinane moiety serves as an excellent protecting group for the boronic acid functional group.

-

Stability: They exhibit greater hydrolytic stability compared to their corresponding acyclic esters or five-membered dioxaborolane counterparts. This stability is crucial for reactions performed under aqueous or mildly acidic/basic conditions where a free boronic acid would be unstable.[3]

-

Orthogonality: The protection strategy is orthogonal, meaning the dioxaborinane can be introduced and removed under conditions that do not affect many other common protecting groups used in organic synthesis.[11][12][13]

-

Deprotection: Cleavage back to the boronic acid is typically achieved under acidic hydrolysis conditions.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation. 1,3,2-Dioxaborinanes are competent coupling partners, often used when the corresponding boronic acid is unstable or difficult to handle.

Logical Relationship: Suzuki-Miyaura Coupling

Caption: Role of 1,3,2-dioxaborinanes in the Suzuki-Miyaura catalytic cycle.

The 1,3,2-Dioxaborinane Ring in Drug Development

The unique properties of boron, particularly its Lewis acidity and ability to form reversible covalent bonds, have made boron-containing compounds an important class of therapeutic agents.[1] The 1,3,2-dioxaborinane ring can be incorporated into drug candidates as a stable, neutral prodrug form of a boronic acid warhead or as an integral part of the pharmacophore itself.

Case Study: A Scaffold Hopping Strategy

In the quest for new antimalarial agents, a scaffold hopping strategy was employed where a pyrimidinone moiety in a known inhibitor was replaced by a[6][7][14]diazaborinin-4-one ring, a close relative of the dioxaborinane.[15] This strategy led to the synthesis of 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][6][7][14]diazaborinin-4(1H)-one.[15] While this specific example features a diazaborinine, the underlying principle is transferable: the six-membered boron-containing heterocycle serves as a bioisostere for more common organic rings.[16]

-

Synthetic Approach: The synthesis was achieved by reacting 3-amino-5-phenylthiophene-2-carboxamide with potassium cyclopropyltrifluoroborate in the presence of boron trifluoride ethylamine complex.[15]

-

Stability Assessment: A critical aspect of developing boron-containing drugs is assessing their aqueous stability. The synthesized diazaborininone was found to be air-stable but hydrolyzed back to its starting materials under neutral aqueous conditions over 16 hours.[15] This highlights a key consideration for drug design: the 1,3,2-dioxaborinane (or related diazaborinine) can act as a prodrug, releasing the active boronic acid at the target site. The rate of this hydrolysis can be tuned by modifying the substituents on the ring.

Advantages in Drug Design

-

Improved Pharmacokinetics: The neutral, more lipophilic nature of the 1,3,2-dioxaborinane compared to the free boronic acid can improve cell permeability and oral bioavailability.

-

Modulated Reactivity: The cyclic ester structure protects the Lewis acidic boron center, reducing off-target interactions and potential toxicity. The inherent stability of the six-membered ring can provide a slower, more sustained release of the active boronic acid compared to five-membered ring analogues.

-

Structural Diversity: The use of various 1,3-diols allows for the introduction of diverse substituents, enabling fine-tuning of the molecule's steric and electronic properties to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) profiles.

Conclusion

The 1,3,2-dioxaborinane ring represents a significant, if sometimes overlooked, tool in the arsenal of the modern chemist. Its superior stability profile compared to more common boronic esters provides a distinct advantage in complex, multi-step syntheses. In medicinal chemistry, it offers a robust platform for developing next-generation boronic acid-based therapeutics, acting as a tunable prodrug moiety or a unique pharmacophore. By understanding the fundamental principles of its synthesis, conformation, and reactivity, researchers can confidently and creatively apply this powerful scaffold to solve challenging problems in both synthetic and pharmaceutical sciences.

References

-

Organic Syntheses. (2019, August 28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available from: [Link]

-

ResearchGate. (n.d.). Configurational and conformational properties of the complex of 2,5-dimethyl- 1,3,2-dioxaborinane with hydroxyl anion. Available from: [Link]

-

Shukla, R., & Chopra, D. (2026, February 4). Conformational Stability through B···O Triel Bonding: A Computational Investigation of Dioxaborolane-Oxoacetates Derivatives. Journal of Physical Chemistry A. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,4,2-dioxazaborinines from α-hydroxycarbonyl compounds and α-ketoacids. Available from: [Link]

-

ResearchGate. (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Available from: [Link]

-

ResearchGate. (2025, August 5). A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. Available from: [Link]

-

Daniels, D. S. B., et al. (2024, April 19). Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. PMC. Available from: [Link]

-

ResearchGate. (2025, August 10). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1 H -pyrazole. Available from: [Link]

-

PubMed. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Available from: [Link]

-

ResearchGate. (n.d.). Reaction scope for organoborons from 1,3-diketones. Available from: [Link]

-

ResearchGate. (n.d.). Recent progress in 1,3,2-diazaborole chemistry. Available from: [Link]

-

MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Available from: [Link]

-

DSpace@MIT. (n.d.). Catalytic Reactions of Organoboranes. Available from: [Link]

-

ACS Publications. (2016, July 19). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Available from: [Link]

-

ResearchGate. (2025, October 13). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. Available from: [Link]

-

IIT Bombay. (2020, October 26). Protecting Groups. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

-

ResearchGate. (n.d.). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis. Available from: [Link]

-

MDPI. (2021, June 1). 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][6][7][14]diazaborinin-4(1H)-one. Available from: [Link]

-

ChemRxiv. (n.d.). Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation. Available from: [Link]

-

ResearchGate. (2025, August 5). The Chemistry of 1,3,2-Diazaborolines (2,3-Dihydro-1H-1,3,2-diazaboroles). Available from: [Link]

-

PubMed. (2007, March 15). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Available from: [Link]

-

PubMed. (2017, January 15). SYNTHESIS AND AMINOPEPTIDASE N INHIBITING ACTIVITY OF 3-(NITROPHENOXYMETHYL)-[6][7][14]DIOXABOROLAN-2-OLS AND THEIR OPEN ANALOGUES. Available from: [Link]

-

RSC Publishing. (n.d.). Divergent synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via regioselective [3 + 2] cycloadditions of nitrile oxides and B-ethynyl-1,2-azaborines. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

-

ChemRxiv. (n.d.). Catalyst-Controlled Regiodivergent Aminooxygenation Reactions of Dienes. Available from: [Link]

-

PMC. (n.d.). Catalyst-Controlled, Regiodivergent Aminooxygenation Reactions of Dienes. Available from: [Link]

-

MDPI. (2023, April 1). A Concise Diastereoselective Total Synthesis of α-Ambrinol. Available from: [Link]

-

ResearchGate. (2026, January 22). Employing the suitable diazaborine chemistry in bioorthogonal applications. Available from: [Link]

-

Scholarly Publications Leiden University. (2018, May 31). Novel protecting group strategies in the synthesis of oligosaccharides. Available from: [Link]

-

MDPI. (n.d.). Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. Available from: [Link]

-

PubMed. (n.d.). Regio- and stereoselective Ni-catalyzed 1,4-hydroboration of 1,3-dienes: access to stereodefined (Z)-allylboron reagents and derived allylic alcohols. Available from: [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis and applications of oxaborole derivatives. Available from: [Link]

-

MDPI. (2022, February 4). Synthesis and Reactivity of Cyclic Oxonium Derivatives of nido-Carborane: A Review. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.iitb.ac.in [chem.iitb.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. Conformational Stability through B···O Triel Bonding: A Computational Investigation of Dioxaborolane-Oxoacetates Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one | MDPI [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

Technical Deep Dive: Stability Dynamics of 6-Membered Cyclic Boronate Esters

This guide provides a technical deep dive into the stability dynamics of 6-membered cyclic boronate esters (1,3,2-dioxaborinanes), tailored for researchers in synthetic chemistry and drug discovery.

Executive Summary

While 5-membered pinacol esters (Bpin) dominate the landscape of organoboron chemistry due to their kinetic inertness, 6-membered cyclic boronate esters (1,3,2-dioxaborinanes) offer a distinct thermodynamic profile that is increasingly critical for specific drug delivery modalities and purification strategies.

This guide analyzes the stability of 6-membered systems—specifically derived from neopentyl glycol (NPG) and hexylene glycol (Hg) .[1] Unlike the strained 5-membered rings, 6-membered boronates adopt a chair conformation that minimizes angle strain, yet their hydrolytic stability is governed strictly by steric shielding of the empty boron p-orbital. We explore how to manipulate this "steric gate" to tune half-lives from minutes (for prodrug activation) to months (for shelf-stable intermediates).[1]

Structural Fundamentals: The 5- vs. 6-Membered Ring Paradox

To engineer stability, one must distinguish between thermodynamic stability (formation constant,

Ring Strain and Thermodynamics

-

5-Membered Rings (e.g., Pinacol): Possess significant O-B-O angle strain (

108° vs. ideal 120° for -

6-Membered Rings (e.g., Neopentyl Glycol): Adopt a chair-like conformation similar to cyclohexane.[1] The O-B-O angle is closer to the ideal 120°, rendering them thermodynamically more stable than their 5-membered counterparts.[1]

The Kinetic Vulnerability

Despite higher thermodynamic stability, unsubstituted 6-membered rings (like 1,3-propanediol esters) hydrolyze rapidly.[1] Why?

-

Conformational Flexibility: The chair flip can expose the boron center.

-

Steric Access: Without bulky substituents, water molecules easily attack the empty p-orbital of the boron atom, initiating the tetrahedral intermediate formation that leads to hydrolysis.

Key Insight: Stability in 6-membered rings is achieved not by ring size alone, but by locking the conformation and shielding the boron center using 1,3-diols with specific substitution patterns.[1]

The Stability Spectrum: Selecting the Right Ligand

The choice of the 1,3-diol ligand dictates the fate of the boronate ester.

| Ligand | Structure | Stability Profile | Primary Application |

| 1,3-Propanediol | Unsubstituted | Low. Hydrolyzes rapidly in ambient moisture.[1] | Transient protection; rarely used.[1] |

| Neopentyl Glycol (NPG) | 5,5-dimethyl | Medium/High. Crystalline solids; stable to silica gel; hydrolyzes in aqueous base.[1] | Purification intermediate; crystallizing "oils".[1] |

| Hexylene Glycol (Hg) | 4,4,6-trimethyl | Very High. Comparable to pinacol; resistant to air/water/chromatography.[1] | Robust building block; alternative to Bpin.[1] |

Visualization: Stability Hierarchy & Factors

The following diagram illustrates the factors contributing to the stability of these esters.

Caption: Stability hierarchy of 6-membered boronate esters driven by steric shielding and conformational locking.

Mechanisms of Instability

Understanding degradation is crucial for designing self-immolative linkers in prodrugs.[1]

Hydrolysis Mechanism

The rate-determining step is the coordination of a water molecule (or hydroxide ion) to the boron atom, converting it from trigonal planar (

-

Nucleophilic Attack: Water attacks the empty p-orbital.[1]

-

Tetrahedral Intermediate: A zwitterionic species forms.[1]

-

Proton Transfer & Ring Opening: Proton transfer to the ester oxygen leads to bond cleavage.[1]

In 6-membered rings, axial methyl groups (as seen in Hexylene Glycol esters) provide a "roof" over the boron atom, physically blocking the vertical approach of the incoming nucleophile.

Transesterification

6-membered esters are prone to transesterification by 1,2-diols (like endogenous carbohydrates or catechol).[1] This is a critical consideration for in vivo stability. NPG esters can be displaced by biological diols, whereas more hindered esters resist this exchange.[1]

Caption: The hydrolysis pathway via the tetrahedral intermediate, inhibited by axial steric bulk.

Experimental Protocols

Synthesis of NPG Boronate Esters (Dean-Stark Method)

Use this protocol to convert boronic acids into crystalline NPG esters for purification.

Reagents: Arylboronic acid (1.0 equiv), Neopentyl glycol (1.1 equiv), Toluene (0.5 M).[1] Equipment: Dean-Stark trap, Reflux condenser.

-

Setup: Charge a round-bottom flask with the boronic acid and neopentyl glycol. Add toluene.[1][2]

-

Reflux: Attach the Dean-Stark trap filled with toluene.[1] Heat the mixture to reflux (110°C).

-

Monitoring: Monitor water collection in the trap. The reaction is complete when water evolution ceases (typically 1–3 hours).[1]

-

Workup: Cool to room temperature.

-

Validation:

NMR should show a shift from

Comparative Hydrolysis Assay

Use this self-validating protocol to determine kinetic stability half-life (

Rationale: We use NMR in a mixed solvent system to ensure solubility while providing a controlled aqueous environment.[1]

-

Preparation: Dissolve the boronate ester (0.05 mmol) in

of -

Initiation: Add

of -

Acquisition: Immediately insert into the NMR spectrometer.

-

Measurement: Monitor the decay of the ester methyl protons (e.g., gem-dimethyl singlet at

1.0 ppm) and the appearance of free neopentyl glycol. -

Calculation: Plot

vs. time. The slope

Applications in Drug Discovery[5]

Prodrug Design (ROS-Triggered Release)

6-membered boronate esters are extensively used as "cages" for drugs.[1]

-

Mechanism: The boronate ester masks a polar functionality (hydroxyl or amine).[1]

-

Trigger: High levels of Reactive Oxygen Species (ROS) (common in tumor microenvironments) oxidize the C-B bond.

-

Advantage: 6-membered rings (specifically NPG derivatives) offer a balance; they are stable enough to survive plasma circulation but hydrolyze/oxidize rapidly upon encountering high

concentrations in cancer cells.[1]

Purification Handles

In large-scale synthesis, pinacol esters can be "greasy" and hard to crystallize.[1] Converting a crude boronic acid to an NPG ester often yields a highly crystalline solid.[1]

-

Workflow: Crude Reaction

Add NPG

References

-

Thermodynamic Stability of Boron

-

Hexylene Glycol Boron

-

Neopentyl Glycol in Synthesis

-

Hydrolysis Kinetics

-

Biomedical Applic

Sources

Methodological & Application

Technical Deep Dive: Suzuki-Miyaura Coupling with 4,4,6-Trimethyl-1,3,2-dioxaborinane (MPD Esters)

[1]

Executive Summary: The Case for MPD Esters

In the landscape of Suzuki-Miyaura coupling, pinacol esters (Bpin) have long been the default standard. However, for industrial scale-up and cost-sensitive drug development, 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives (derived from 2-methyl-2,4-pentanediol, also known as hexylene glycol or MPD) offer a superior alternative.[1]

Key Technical Advantages:

-

Crystallinity: Unlike Bpin esters, which often manifest as oils, MPD esters frequently form crystalline solids.[1] This allows for purification via recrystallization, eliminating costly silica gel chromatography and effectively purging palladium residues.

-

Atom Economy & Cost: Hexylene glycol is significantly less expensive than pinacol.

-

Tunable Stability: MPD esters exhibit high hydrolytic stability (comparable to Bpin) but maintain excellent reactivity profiles under anhydrous or "slow-release" hydrolytic conditions.

Mechanistic Insight: Activation Pathways[1]

To optimize these couplings, one must understand that MPD esters are "masked" boronic acids.[1] They do not transmetallate as readily as free boronic acids unless activated.

The Dual-Pathway Mechanism

The reaction proceeds via two distinct pathways depending on the solvent system:

-

Pathway A (Anhydrous/Direct): The ester reacts directly with an oxo-palladium species (formed from Pd-X and a strong base like alkoxide). This is faster but requires strictly anhydrous conditions to prevent protodeboronation.

-

Pathway B (Hydrolytic/In-Situ): Water and base hydrolyze the MPD ester in situ to release the free boronic acid (or boronate), which then enters the cycle. This is the robust, standard method for scale-up.[1]

Visualization: Mechanistic Control Flow

The following diagram illustrates the critical decision points in the catalytic cycle specific to MPD esters.

Figure 1: Dual activation pathways for MPD esters.[1] Pathway selection is controlled by water content and base strength.

Experimental Protocols

Protocol A: Preparation of MPD Esters (Miyaura Borylation)

Use this protocol to convert Aryl Halides directly to MPD Esters.

Reagents:

-

Aryl Bromide/Iodide (1.0 equiv)

-

Bis(hexylene glycolato)diboron (B2hg2) (1.1 equiv) [CAS: 230299-21-5]

-

Pd(dppf)Cl2 (0.03 equiv)

-

KOAc (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

-

Charge: In a reaction vessel equipped with a reflux condenser, add the Aryl Halide, B2hg2, and KOAc.

-

Inert: Purge the vessel with Nitrogen or Argon for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl2.

-

Solvent: Add anhydrous Dioxane (concentration ~0.2 M).

-

Heat: Heat to 90°C for 4–12 hours. Monitor by HPLC/TLC.

-

Workup (Crucial for Crystallinity):

-

Cool to room temperature. Filter through Celite to remove inorganic salts.

-

Concentrate the filtrate.

-

Crystallization: Dissolve the residue in a minimal amount of hot Isopropanol or Ethyl Acetate/Hexane. Cool slowly to 0°C.

-

Note: Unlike Bpin esters which often require distillation or columns, MPD esters typically precipitate as white solids.[1]

-

Protocol B: Cross-Coupling (Suzuki-Miyaura)

Standard "Robust" Conditions for MPD Ester Coupling.

Reagents:

-

Aryl-MPD Ester (1.1 equiv)[1]

-

Aryl Halide (1.0 equiv)

-

Base: K2CO3 (2.5 equiv) or K3PO4 (3.0 equiv)

-

Catalyst: Pd(PPh3)4 (0.05 equiv) or Pd(OAc)2/SPhos for hindered substrates.

-

Solvent: THF/Water (4:1 ratio)

Step-by-Step:

-